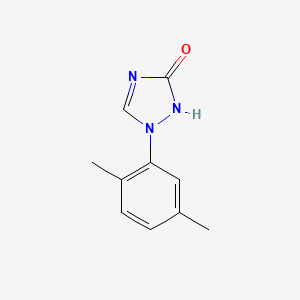

1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol

Description

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)13-6-11-10(14)12-13/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUGJRDCWDZPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Hydrazine and Aromatic Precursors

A common approach involves reacting hydrazine derivatives with aromatic precursors bearing methyl substituents at the 2 and 5 positions. For example, hydrazinobenzoic acids or substituted benzoxazinones can be used to introduce the 2,5-dimethylphenyl moiety.

-

- Organic solvents such as aromatic hydrocarbons (toluene, xylene), chlorinated solvents (chlorobenzene), ethers (2-methyltetrahydrofuran), esters (ethyl acetate), or polar aprotic solvents (dimethylformamide, dimethylacetamide) are employed depending on solubility and reactivity.

- The reaction temperature is typically mild, often at the boiling point of the solvent used, ranging from 20°C to 160°C, with 0.5 to 3 hours reaction time preferred.

- Organic acids like propionic acid or acetic acid can be used as reaction media or catalysts to facilitate cyclization.

Nucleophilic Substitution and Protection Strategies

For selective substitution on the triazole ring, protection and deprotection strategies are used:

Stepwise lithiation and electrophilic substitution:

- The triazole ring is lithiated at specific positions using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures.

- Electrophiles like carbon dioxide, dibromomethane, or trimethylchlorosilane are introduced to install carboxyl or silyl protecting groups.

- Subsequent reactions convert these intermediates to the desired hydroxylated triazole derivatives after deprotection.

One-Pot Tandem Reactions and Condensation Approaches

Recent advances include one-pot tandem condensation and cyclization reactions that improve efficiency:

- One-pot synthesis of chloromethyl-substituted triazoles:

- Starting from 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal, intermediate imidoyl chlorides are formed.

- These intermediates react with hydrazine derivatives under mild heating to yield chloromethyl-substituted triazoles.

- Subsequent nucleophilic substitution introduces the aryl group and hydroxyl functionalities in a streamlined process.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The choice of solvent and acid catalyst significantly impacts the reaction rate and product purity. Aromatic solvents and propionic acid are preferred for cyclization due to their boiling points and solvent properties.

- Reaction temperature control is generally straightforward, as many reactions proceed well at the boiling point of the solvent without requiring elaborate temperature regulation.

- Protection of specific triazole positions via silylation or bromination facilitates selective functionalization, which is critical for introducing the hydroxyl group at the 3-position without side reactions.

- One-pot synthetic strategies reduce the number of purification steps and overall reaction time, improving yield and scalability for industrial applications.

- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and X-ray crystallography are routinely used to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 189.21 g/mol

- CAS Number : 874791-11-4

The structure features a triazole ring, which is known for its biological activity and versatility in chemical reactions.

Antifungal Properties

Research indicates that triazole derivatives exhibit potent antifungal activities. Specifically, 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol has been studied for its efficacy against various fungal pathogens. The compound's mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Activity

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol have demonstrated potential as anticancer agents by targeting specific pathways involved in cell proliferation and survival.

Neuroprotective Effects

Recent investigations suggest that triazole compounds may offer neuroprotective benefits. They are being explored for their ability to mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s by inhibiting acetylcholinesterase activity and reducing oxidative stress.

Fungicides

The compound has potential applications as a fungicide due to its antifungal properties. It can be utilized in agricultural settings to control fungal diseases affecting crops. Its effectiveness against a range of phytopathogenic fungi makes it a candidate for developing new agricultural fungicides.

Synthesis and Derivatives

The synthesis of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol can be achieved through various methods involving the reaction of hydrazines with carbonyl compounds under controlled conditions. The ability to modify the triazole ring allows for the creation of numerous derivatives with tailored biological activities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (paclobutrazol) and fluorine (voriconazole impurity) enhance bioactivity in agrochemicals and antifungals, respectively, by increasing stability and target affinity . Methoxy groups () improve solubility but may reduce membrane permeability.

- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound contrasts with sulfanyl () or carbonyl () moieties, influencing solubility and protein interactions.

Physicochemical Properties

- Solubility : Hydroxyl and methoxy groups enhance aqueous solubility (e.g., ), while lipophilic substituents (e.g., dimethylphenyl, cyclohexyl) favor organic solvents.

- Thermal Stability: The propenone-bridged triazole in exhibits a high melting point (396–397 K), attributed to extended π-conjugation and rigid packing. The target compound’s stability remains uncharacterized but may align with similar low-molecular-weight triazoles.

Data Tables

Table 1: Substituent Effects on Bioactivity

Biological Activity

1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol (CAS No. 874791-11-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol. The presence of the triazole ring contributes to its biological activity by enabling interactions with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol can inhibit the growth of various bacterial strains. A comparative analysis of several triazole derivatives demonstrated that modifications in the phenyl ring significantly influence antibacterial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Triazole A | E. coli | 5 µg/mL | 22 |

| Triazole B | B. subtilis | 10 µg/mL | 20 |

| 1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol | S. aureus | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Anticancer Activity

The antiproliferative effects of triazole derivatives have been explored in various cancer cell lines. For example, a study evaluated the activity of several triazole compounds against breast and lung cancer cells:

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Triazole C | MCF-7 (Breast) | 15 |

| Triazole D | A549 (Lung) | 10 |

| 1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol | TBD | TBD |

The biological activities of triazoles often involve interference with nucleic acid synthesis or protein function. For instance:

- Antibacterial Mechanism : Triazoles may inhibit bacterial DNA gyrase or topoisomerase enzymes.

- Antifungal Mechanism : By disrupting ergosterol biosynthesis, they compromise fungal cell membrane integrity.

- Anticancer Mechanism : Some derivatives induce apoptosis in cancer cells through various pathways including oxidative stress.

Case Studies

A case study involving a series of synthesized triazole derivatives highlighted the importance of substituents on the phenyl ring in modulating biological activity. The study found that compounds with electron-donating groups exhibited enhanced antibacterial and anticancer properties compared to their electron-withdrawing counterparts.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol be confirmed experimentally?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify aromatic protons (e.g., 2,5-dimethylphenyl substituents) and triazole ring protons. Compare chemical shifts with predicted values from computational tools like ACD/Labs or literature analogs .

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.10 (CHNO). Isotopic patterns should align with theoretical distributions .

-

Infrared (IR) Spectroscopy : Detect characteristic O–H stretching (~3200–3500 cm) and triazole ring vibrations (~1500–1600 cm) .

- Example Data Table :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| -NMR | δ 2.25 (s, 6H, CH), δ 8.10 (s, 1H, triazole) | |

| HRMS | [M+H]: 189.1002 (calc. 189.0903) |

Q. What synthetic routes are reported for 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol?

- Methodology :

- Cyclocondensation : React 2,5-dimethylphenylhydrazine with cyanogen bromide (BrCN) to form the triazole ring. Optimize pH (8–9) and temperature (60–80°C) for regioselectivity .

- Post-functionalization : Introduce the hydroxyl group via oxidation of a thiol intermediate or hydrolysis of a protected ether .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the triazole ring conformation?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL ( ) accounts for anisotropic displacement parameters and hydrogen bonding (e.g., O–H···N interactions) .

- Challenges : Address twinning or disorder in the dimethylphenyl group by applying restraints (e.g., SIMU/ISOR in SHELXL) .

- Example Findings :

- Bond lengths: Triazole C–N bonds ~1.30–1.35 Å; phenyl C–C bonds ~1.39–1.42 Å .

- Dihedral angle between triazole and phenyl rings: 15–25°, indicating partial conjugation .

Q. How do structural modifications influence antifungal activity in triazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) :

Replace the hydroxyl group with halogens (F, Cl) or methyl groups. Synthesize analogs via nucleophilic substitution .

Evaluate antifungal potency against Candida spp. using microbroth dilution assays (CLSI M27 guidelines).

- Key Insights :

- Fluorine substitution at position 3 enhances membrane permeability (logP reduction) .

- Bulky substituents on the phenyl ring reduce CYP51 binding affinity .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed -NMR shifts (GIAO method) with experimental data .

- Dynamic Effects : Account for solvent (DMSO-d) and temperature effects using MD simulations or COSMO-RS .

- Example Resolution :

- Discrepancy in triazole proton shift (calc. δ 8.15 vs. obs. δ 8.10) attributed to hydrogen bonding with solvent .

Data Contradiction Analysis

Q. Why do crystallographic and solution-phase structures show differences in triazole ring planarity?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.